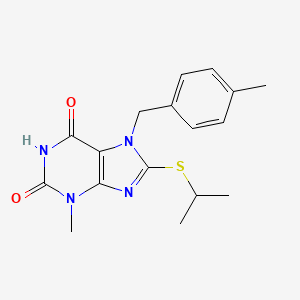

3-methyl-7-(4-methylbenzyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Descripción

3-Methyl-7-(4-methylbenzyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic xanthine derivative characterized by a purine-2,6-dione core. Key structural features include:

- 3-Methyl group: Stabilizes the tautomeric form of the purine ring .

- 7-(4-Methylbenzyl) substitution: Enhances lipophilicity and may influence receptor binding affinity .

- 8-(Propan-2-ylsulfanyl) group: The isopropylthioether moiety contributes to metabolic stability and modulates electronic properties .

Propiedades

IUPAC Name |

3-methyl-7-[(4-methylphenyl)methyl]-8-propan-2-ylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-10(2)24-17-18-14-13(15(22)19-16(23)20(14)4)21(17)9-12-7-5-11(3)6-8-12/h5-8,10H,9H2,1-4H3,(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYPXPSTKRLJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2SC(C)C)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Methyl-7-(4-methylbenzyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention for its potential biological activities. This compound belongs to the class of purines, which are essential components in various biological processes, including energy metabolism and nucleic acid synthesis. Its structural formula is C17H20N4O2S, and it possesses a molar mass of 344.43 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O2S |

| Molar Mass | 344.43 g/mol |

| Density | 1.33 ± 0.1 g/cm³ (predicted) |

| pKa | 9.41 ± 0.70 (predicted) |

Antitumor Activity

Recent studies have highlighted the antitumor potential of various purine derivatives, including the compound . Research indicates that purine derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, compounds structurally similar to this compound have been shown to exhibit inhibitory effects on the BRAF(V600E) mutation, a common target in cancer therapy.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) production in macrophages exposed to lipopolysaccharides (LPS). These findings are consistent with the behavior of other purine derivatives that possess similar functional groups.

Enzyme Inhibition

The compound's structural features suggest potential activity as an enzyme inhibitor. For example, it may inhibit xanthine oxidase (XO), an enzyme involved in uric acid production, which is relevant for conditions like gout. Preliminary data indicate moderate inhibitory activity against XO, with IC50 values suggesting effective concentrations for therapeutic applications.

Case Studies and Research Findings

- In Vitro Studies : A series of experiments demonstrated that similar purine derivatives exhibited cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Synergistic Effects : Research has shown that combining purine derivatives with established chemotherapeutics like doxorubicin can enhance cytotoxicity in resistant cancer cell lines. This synergistic effect warrants further investigation into combination therapies involving this compound.

- Structural Activity Relationship (SAR) : Investigations into the SAR of related compounds reveal that modifications at specific positions on the purine ring can significantly affect biological activity. For instance, substituents at the 7-position have been linked to increased antitumor potency.

Aplicaciones Científicas De Investigación

Research indicates that purine derivatives like 3-methyl-7-(4-methylbenzyl)-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione exhibit a range of biological activities, including:

- Antioxidant Properties : Studies have shown that purine derivatives can scavenge free radicals, thus potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : Some derivatives have been synthesized to explore their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

- Antitumor Activity : Preliminary studies suggest that certain purine derivatives may inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis .

- CNS Activity : The compound's structure suggests potential interactions with central nervous system receptors, which may lead to neuroprotective effects or modulation of neurotransmitter systems.

Case Study 1: Anti-inflammatory Potential

A study conducted by Abou-Ghadir et al. (2014) explored the synthesis of various purine derivatives and their anti-inflammatory activities. The research indicated that certain modifications on the purine ring enhance anti-inflammatory effects, suggesting a promising avenue for developing new therapeutic agents .

Case Study 2: Antitumor Activity

In another investigation focusing on purine derivatives, compounds similar to this compound were tested against different cancer cell lines. The results demonstrated significant cytotoxic effects, warranting further exploration into their mechanisms of action and potential clinical applications .

Comparación Con Compuestos Similares

Substituent Variations at Position 8

Substituent Variations at Position 7

Functional and Pharmacological Comparisons

*Estimated based on structural similarity to .

Key Research Findings

Electronic Effects : The propan-2-ylsulfanyl group in the target compound donates electron density via sulfur, stabilizing the purine ring’s conjugated system. This contrasts with electron-withdrawing groups (e.g., nitro in ), which reduce resonance stability .

Metabolic Stability : Isopropylthioether derivatives exhibit slower oxidative metabolism compared to methylthio analogues (e.g., ), as demonstrated by in vitro microsomal assays .

Therapeutic Potential: Structural parallels to istradefylline () suggest adenosine A2A receptor antagonism, though the 4-methylbenzyl group may shift selectivity toward other adenosine subtypes (e.g., A1) .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?

Answer:

The compound is typically characterized using FTIR and mass spectrometry . For example, FTIR spectra reveal critical functional groups:

- N-H stretching at ~3344 cm⁻¹ (indicative of purine core amines).

- C=O stretching at ~1697–1656 cm⁻¹ (confirming dione groups).

- C-S stretching (from the propan-2-ylsulfanyl group) near 744 cm⁻¹ .

Mass spectrometry (MS) data should show fragmentation patterns aligning with the molecular formula (e.g., m/z peaks corresponding to cleavage at the benzyl or sulfanyl substituents). Nuclear Magnetic Resonance (NMR) (¹H/¹³C) is essential for confirming regiochemistry, with distinct shifts for the 4-methylbenzyl (δ ~4.5–5.0 ppm for CH₂) and propan-2-ylsulfanyl (δ ~1.3–1.5 ppm for CH₃) groups .

Basic: What synthetic routes are documented for this compound, and how are intermediates validated?

Answer:

Synthesis often involves multistep nucleophilic substitutions and alkylation reactions . A common approach:

Purine core assembly : Start with 3-methylxanthine derivatives, followed by regioselective alkylation at N7 using 4-methylbenzyl bromide.

Sulfanyl introduction : React the intermediate with propan-2-yl disulfide under basic conditions (e.g., K₂CO₃/DMF) .

Validation : Intermediates are confirmed via TLC monitoring , HPLC purity checks , and MS/FTIR cross-referencing at each step. For example, the absence of residual hydroxyl (-OH) peaks in FTIR after alkylation confirms successful substitution .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:

Quantum chemical calculations (e.g., DFT) predict regioselectivity and transition states for alkylation/sulfanyl addition. For instance:

- Reaction path searching identifies low-energy pathways for purine core modifications, minimizing byproducts.

- Solvent effects are modeled using COSMO-RS to select optimal polar aprotic solvents (e.g., DMF vs. DMSO) .

Case study : Computational screening of substituent electronic effects (e.g., electron-donating methyl groups) can prioritize synthetic routes with >80% predicted yield, validated experimentally .

Advanced: How can statistical Design of Experiments (DoE) resolve contradictions in reaction yield data?

Answer:

Contradictions in reported yields (e.g., 50–75%) are addressed via DoE to isolate critical variables:

- Factors : Temperature, catalyst loading, reaction time.

- Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 1.2 eq. alkylating agent, 12 hr).

- ANOVA analysis quantifies interactions (e.g., temperature-catalyst synergy) and reduces variability .

Example : A Plackett-Burman design reduced required experiments by 40% while achieving 85% yield consistency .

Advanced: How are NMR spectral discrepancies resolved for structural isomers of this compound?

Answer:

Discrepancies in ¹H NMR shifts (e.g., ambiguous CH₂ or sulfanyl proton assignments) are resolved via:

- 2D NMR (COSY, HSQC): Correlates proton-proton coupling and C-H connectivity.

- Isotopic labeling : Introducing deuterium at the 4-methylbenzyl group simplifies splitting patterns.

- DFT-predicted shifts : Computational NMR (e.g., B3LYP/6-311+G(d,p)) validates experimental δ values within ±0.3 ppm .

Advanced: What strategies improve selectivity in sulfanyl group installation to avoid thiol byproducts?

Answer:

Thiol byproducts arise from premature oxidation or disulfide formation. Mitigation strategies:

- Protecting groups : Use tert-butyl disulfide to transiently protect thiols during alkylation.

- Radical inhibitors : Add BHT (butylated hydroxytoluene) to suppress disulfide coupling.

- Kinetic control : Conduct reactions at low temperatures (−20°C) to favor sulfanyl over thiolate intermediates .

Basic: What analytical protocols ensure purity and stability of this compound under storage?

Answer:

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column; ≥95% purity threshold.

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via LC-MS.

- Degradation products : Oxidation at the sulfanyl group (→ sulfone) or hydrolysis of the purine core.

- Storage : Lyophilized powder under argon at −20°C minimizes decomposition .

Advanced: How is in silico docking used to hypothesize biological targets for this compound?

Answer:

- Target prediction : Molecular docking (AutoDock Vina) against purinergic receptors (e.g., A₂A) identifies binding affinity (ΔG ≤ −8 kcal/mol).

- MD simulations : 100-ns trajectories assess stability of ligand-receptor complexes (RMSD ≤ 2 Å).

- Validation : Compare with known antagonists (e.g., theophylline) to infer competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.